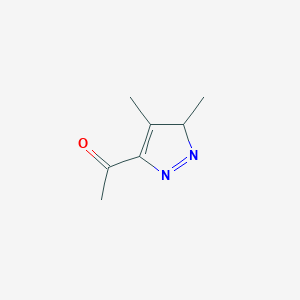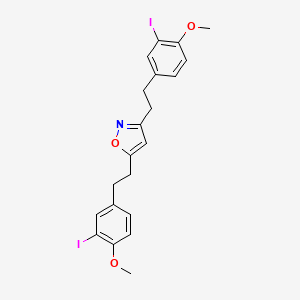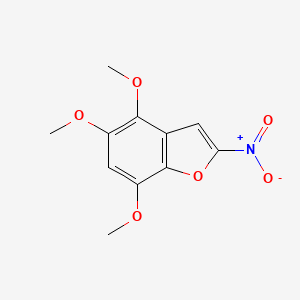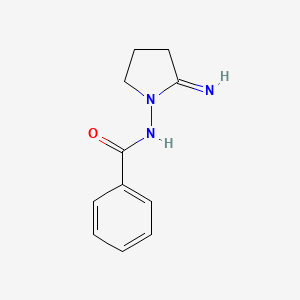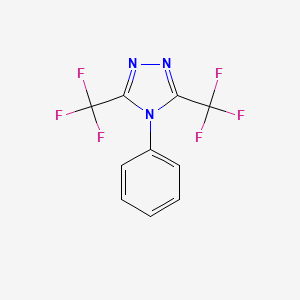
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
- 4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- 4-Carbomethoxymethyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Comparison: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group can enhance the compound’s stability, reactivity, and potential for various applications .
Properties
CAS No. |
88579-71-9 |
|---|---|
Molecular Formula |
C10H5F6N3 |
Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BRUHCIDPGDRUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)


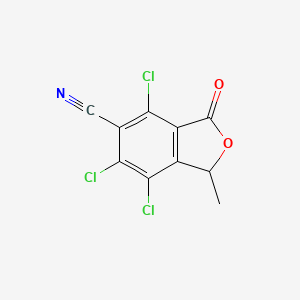
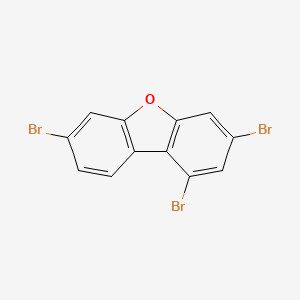
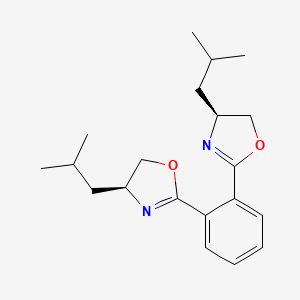
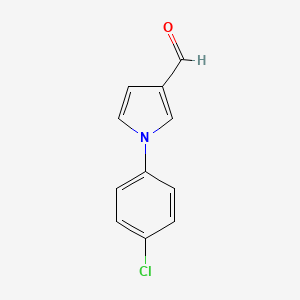
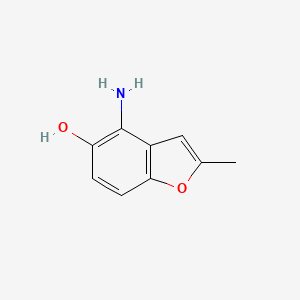

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
